molecular formula C10H16O3 B6192417 6-methoxybicyclo[4.1.1]octane-1-carboxylic acid CAS No. 2092684-96-1

6-methoxybicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B6192417
CAS No.: 2092684-96-1
M. Wt: 184.2
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Description

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.2 g/mol This compound is characterized by its bicyclic structure, which includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxybicyclo[4.1.1]octane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the methoxy group: This step involves the methoxylation of the bicyclic core, which can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products

    Oxidation: Formation of 6-hydroxybicyclo[4.1.1]octane-1-carboxylic acid.

    Reduction: Formation of 6-methoxybicyclo[4.1.1]octane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxybicyclo[4.1.1]octane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-Methoxybicyclo[4.1.1]octane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is unique due to its combination of a methoxy group and a carboxylic acid group within a bicyclic structure. This unique combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

2092684-96-1

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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